(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate
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Overview
Description
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring, a cyanide group, and a carbamate group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using suitable cyanide sources.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyanide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Primary amines from the reduction of the cyanide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, while the cyanide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate: Similar in structure but may differ in stereochemistry.
tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-ethylpropyl)carbamate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the cyanide and carbamate groups also provides distinct functional properties compared to other similar compounds.
Properties
Molecular Formula |
C16H28N4O3 |
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Molecular Weight |
324.42 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22)/t12-/m0/s1 |
InChI Key |
QEPSQHYVGVXGKB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N |
Origin of Product |
United States |
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